2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide
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Overview
Description
2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide typically involves multiple steps, including the introduction of the dichloro and iodophenyl groups. Common synthetic routes may include:
Step 1: Formation of the iodophenyl intermediate through halogenation reactions.
Step 2: Introduction of the dihydroxy group via hydroxylation reactions.
Step 3: Coupling of the intermediates to form the final acetamide compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the iodophenyl group to a phenyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound’s activity, leading to changes in cellular functions or processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(1,3-dihydroxy-1-phenylpropan-2-YL)acetamide: Lacks the iodophenyl group.
2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-bromophenyl)propan-2-YL)acetamide: Contains a bromophenyl group instead of an iodophenyl group.
Uniqueness
2,2-Dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-YL)acetamide is unique due to the presence of the iodophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
23885-60-1 |
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Molecular Formula |
C11H12Cl2INO3 |
Molecular Weight |
404.02 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-iodophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2INO3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5H2,(H,15,18)/t8-,9-/m1/s1 |
InChI Key |
YOMMTBDWLDEDJN-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)I |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)I |
Origin of Product |
United States |
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